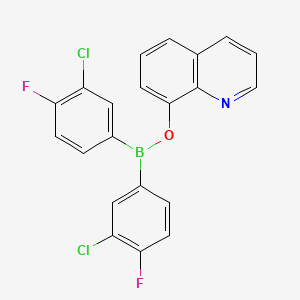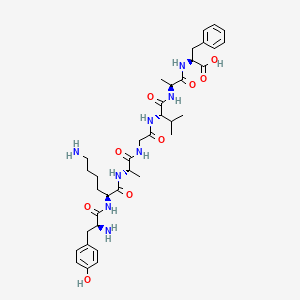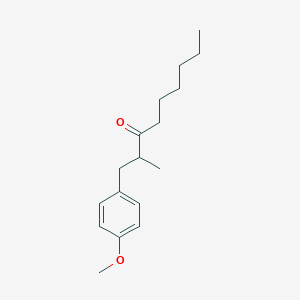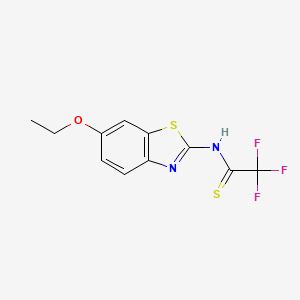
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester: is a chemical compound with the molecular formula C21H12BCl2F2NO. It is known for its unique structure, which includes borinic acid esterified with 8-quinolinyl and substituted with 3-chloro-4-fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester typically involves the esterification of borinic acid with 8-quinolinol in the presence of 3-chloro-4-fluorophenyl groups. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with additional steps to ensure purity and yield optimization .
Análisis De Reacciones Químicas
Types of Reactions
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boranes or other reduced boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted esters .
Aplicaciones Científicas De Investigación
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It may be used in the development of advanced materials, such as boron-containing polymers and catalysts
Mecanismo De Acción
The mechanism by which borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Borinic acid, bis(3-chloro-4-fluorophenyl)-, 8-quinolinyl ester: is similar to other borinic acid esters, such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of both 3-chloro-4-fluorophenyl and 8-quinolinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Propiedades
Número CAS |
873101-76-9 |
|---|---|
Fórmula molecular |
C21H12BCl2F2NO |
Peso molecular |
414.0 g/mol |
Nombre IUPAC |
bis(3-chloro-4-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C21H12BCl2F2NO/c23-16-11-14(6-8-18(16)25)22(15-7-9-19(26)17(24)12-15)28-20-5-1-3-13-4-2-10-27-21(13)20/h1-12H |
Clave InChI |
PWLMQVCHHLYWFH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)F)Cl)(C2=CC(=C(C=C2)F)Cl)OC3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)



![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)


![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)

![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
